Methyl 4-carbamoylcyclohexanecarboxylate
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Overview
Description
Methyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclohexane, featuring a carbamoyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
Synthesis and Industrial Applications
Methyl 4-carbamoylcyclohexanecarboxylate and related compounds have been extensively studied for their synthesis methods and industrial applications. A significant research focus is on the development of efficient synthesis methods for carbamates, including O-methyl-N-alkylcarbamate, which are vital in various industrial applications such as the production of polyurethanes and as intermediates in pharmaceuticals. Dashkin et al. (2019) developed a new method for producing various carbamates with potential for scaling and industrial synthesis, emphasizing the economic feasibility and practical application of these compounds (Dashkin et al., 2019).
Photochemistry and Chemical Reactions
This compound also plays a role in photochemistry and various chemical reactions. Studies by Anklam et al. (1985) and Leong et al. (1973) delve into the photochemistry of cyclohexene derivatives, including reactions and product formations under specific conditions, highlighting the compound's relevance in understanding complex chemical processes and synthetic pathways (Anklam et al., 1985); (Leong et al., 1973).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for their potential biological activities. For example, Kirillov et al. (2015) synthesized specific derivatives demonstrating antinociceptive (pain-relieving) activity, indicating the compound's utility in drug development (Kirillov et al., 2015).
Material Science and Safety Analysis
In material science, the compound's derivatives are studied for their properties and safety. Tsai et al. (2015) conducted a hazard investigation on a related epoxy resin, highlighting the importance of understanding the chemical's behavior in industrial settings for safety and optimization (Tsai et al., 2015).
Biochemical Analysis
Biochemical Properties
It is possible that it interacts with various enzymes, proteins, and other biomolecules, but these interactions have not been identified or characterized .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.
Another method involves the hydrogenation of methyl 4-cyanocyclohexanecarboxylate using a palladium catalyst. This reaction converts the nitrile group to a carbamoyl group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion of nitrile precursors to the carbamoyl ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-carbamoylcyclohexanecarboxylate undergoes various chemical reactions, including:
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Properties
IUPAC Name |
methyl 4-carbamoylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADKWAIHQUVCCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185358 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-23-9 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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